(4-Bromophenyl)diphenylphosphine oxide

Description

Overview of Organophosphorus Compounds in Contemporary Chemical Research

Organophosphorus chemistry, a dynamic and continually expanding field of organic chemistry, focuses on compounds containing a carbon-phosphorus bond. longdom.orgtaylorandfrancis.com These compounds are integral to numerous areas of scientific endeavor, including medicinal, pharmaceutical, agricultural, and industrial chemistry, owing to their unique physical and biological properties. longdom.org The versatility of phosphorus, with its variable oxidation states, multivalency, and metal-binding capabilities, allows for the synthesis of a vast array of molecules. longdom.org Organophosphorus compounds are fundamental components in various applications, from pesticides and herbicides to flame retardants and plasticizers. taylorandfrancis.comnih.gov Their role extends to being crucial components of bioactive natural products, therapeutic agents, and essential biomolecules, underscoring their importance in synthetic chemistry and chemical biology. longdom.org The ongoing research in this field is focused on developing novel synthetic methodologies and new series of phosphorus-containing compounds for enhanced bioactivity and material applications. longdom.org

Significance of Phosphine (B1218219) Oxides as a Class of Organophosphorus(V) Compounds

Among the vast family of organophosphorus compounds, phosphine oxides represent a significant class of compounds with the general formula OPX₃, where X is typically an alkyl or aryl group. wikipedia.org These compounds are characterized by a tetrahedral phosphorus center and a highly polar and short P–O bond. wikipedia.orgwikiwand.com This polarity imparts high solubility and metabolic stability, making them valuable structural elements in medicinal chemistry. nih.govacs.org

Tertiary phosphine oxides, with the formula R₃PO, are the most common type and are generally stable compounds often produced by the oxidation of tertiary phosphines. wikipedia.orgwikiwand.com The stability and distinct electronic properties of the phosphine oxide group make these compounds useful as ligands in homogeneous catalysis and as photoinitiators in polymer chemistry. wikipedia.orgwikiwand.com Their strong electron-withdrawing nature has also led to their successful use in electronic applications. researchgate.net

Contextualization of (4-Bromophenyl)diphenylphosphine (B1581179) Oxide within Modern Synthetic and Materials Science Endeavors

(4-Bromophenyl)diphenylphosphine oxide is a specific tertiary phosphine oxide that has garnered attention in modern chemical research. Its structure incorporates a stable diphenylphosphine (B32561) oxide core functionalized with a 4-bromophenyl group. This bromine atom serves as a reactive handle, making the molecule a versatile building block for more complex structures through various cross-coupling reactions. acs.orgsemanticscholar.org

The combination of the robust, electron-accepting phosphine oxide moiety and the synthetically adaptable brominated phenyl ring positions this compound as a key intermediate in both synthetic chemistry and materials science. tcichemicals.com It is particularly relevant in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs), where phosphine oxide derivatives are used to create efficient host and electron-transporting materials. researchgate.net Its utility as a precursor allows for the systematic design and synthesis of functional molecules with tailored electronic and photophysical properties.

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₈H₁₄BrOP |

| Molecular Weight | 357.18 g/mol chemscene.com |

| IUPAC Name | 1-bromo-4-diphenylphosphorylbenzene nih.gov |

| CAS Number | 5525-40-6 chemscene.com |

| Appearance | White to almost white powder/crystal |

| Melting Point | 153.0 to 157.0 °C |

| Purity | ≥98% chemscene.com |

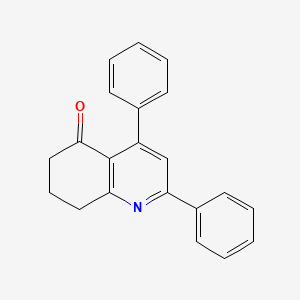

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-4-diphenylphosphorylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrOP/c19-15-11-13-18(14-12-15)21(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYBTUUJXASDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5525-40-6 | |

| Record name | (4-Bromophenyl)diphenylphosphine Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Reactions

The preparation of (4-Bromophenyl)diphenylphosphine (B1581179) oxide can be achieved through several synthetic routes. One common method involves a two-step process starting from tertiary diphenylphosphines and aryl bromides. semanticscholar.org This involves the quaternization of a phosphine (B1218219), such as methyldiphenylphosphine (B73815) or benzyldiphenylphosphine (B1330785), with an aryl bromide like 1,4-dibromobenzene (B42075). acs.orgsemanticscholar.org This reaction can be catalyzed by nickel salts, though in some cases it can proceed without a metal catalyst, to form a quaternary phosphonium (B103445) salt. semanticscholar.org The subsequent step is a Wittig reaction of the phosphonium salt with an aldehyde, such as furan-2-carbaldehyde or p-chlorobenzaldehyde, which yields the desired aryldiphenylphosphine oxide. semanticscholar.org

Another significant synthetic pathway is the Hirao reaction, which is a transition metal-catalyzed cross-coupling of diphenylphosphine (B32561) oxide with an aryl halide. acs.org This method provides a direct way to form the phosphorus-carbon bond.

Reaction Mechanisms and Mechanistic Investigations Involving 4 Bromophenyl Diphenylphosphine Oxide

Elucidation of Catalytic Cycles in P–C Coupling Reactions

The formation of (4-bromophenyl)diphenylphosphine (B1581179) oxide often occurs via palladium-catalyzed P–C (phosphorus-carbon) cross-coupling reactions, such as the Hirao reaction. The generally accepted catalytic cycle for these transformations involves a Pd(0) species as the active catalyst. mdpi.com The main steps in this cycle are:

Oxidative Addition: The aryl halide (e.g., 1-bromo-4-iodobenzene (B50087) or dibromobenzene) oxidatively adds to the Pd(0) complex to form a Pd(II) intermediate. This step is often the rate-determining step in the cross-coupling reaction. mdpi.com

Ligand Exchange: A phosphine (B1218219) oxide, such as diphenylphosphine (B32561) oxide, which exists in tautomeric equilibrium with its P(III) form (diphenylphosphinous acid), coordinates to the Pd(II) center. In many cases, an excess of the >P(O)H reagent is used to serve as the source of the phosphorus ligand. mdpi.com

Reductive Elimination: The final step involves the reductive elimination of the P-C coupled product, in this case, (4-bromophenyl)diphenylphosphine oxide, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com

However, detailed mechanistic studies have revealed that the catalytic cycle can be more complex and may differ from the standard cross-coupling mechanisms. For instance, in the P–C coupling of a phenylboronic acid with diphenylphosphine oxide, theoretical calculations suggest a different pathway. This proposed cycle involves the addition of a phenyl anion and the tautomeric >P-OH form of the phosphine oxide to a Pd(II) catalyst. This is followed by reductive elimination to yield the product. A crucial aspect of this mechanism is the spontaneous formation of self-assembling ligands around the palladium center from the >P(O)H reactant, which enhances the catalyst's efficiency. researchgate.net

The nature of the active palladium catalyst has also been a subject of investigation. It has been proposed that the in situ interaction of Pd(OAc)₂ with diphenylphosphine oxide generates a [(HO)Ph₂P]₂Pd complex, which acts as the true catalyst. mdpi.com The generation of the active Pd(0) catalyst from a Pd(II) precatalyst is a critical step, and various protocols have been developed to control this in situ reduction to maximize catalytic activity and avoid unwanted side reactions. researchgate.net

Interactive Table: Key Steps in the Pd-Catalyzed P-C Coupling Reaction

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst, forming a Pd(II) species. | Aryl-Pd(II)-halide complex |

| Ligand Exchange | The tautomeric form of the phosphine oxide displaces a ligand on the Pd(II) complex. | Aryl-Pd(II)-phosphite complex |

| Reductive Elimination | The aryl group and the phosphorus group couple, releasing the product and regenerating the Pd(0) catalyst. | Pd(0) complex |

| Reaction Component | Role in Catalytic Cycle | Reference |

| Pd(0) | Active catalyst | mdpi.com |

| Aryl Halide | Substrate providing the aryl group | mdpi.com |

| Diphenylphosphine oxide | P-reagent and ligand precursor | mdpi.comresearchgate.net |

| Base | Promotes the reaction, can influence catalyst stability | researchgate.net |

Synthetic Utility and Applications in Organic Synthesis

Role as a Synthetic Intermediate for Functionalized Organophosphorus Compounds

The presence of the bromo-substituted phenyl ring is central to the synthetic utility of (4-Bromophenyl)diphenylphosphine (B1581179) oxide, providing a reactive site for the construction of new carbon-carbon and carbon-heteroatom bonds.

The bromine atom on the phenyl ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of triarylphosphine oxides with tailored electronic and steric properties. The Suzuki-Miyaura coupling is a prominent example of this application.

In a typical reaction, (4-Bromophenyl)diphenylphosphine oxide is coupled with various arylboronic acids in the presence of a palladium catalyst. For instance, the reaction with substituted phenylboronic acids can be carried out in 1,4-dioxane (B91453) at 105 °C, using a catalyst system generated in situ from Pd₂(dba)₃ and triphenylphosphine (B44618). sigmaaldrich.com These reactions are generally high-yielding, regardless of the electronic nature of the substituents on the arylboronic acid. sigmaaldrich.com This method provides a straightforward entry to functionalized biaryl-based phosphine (B1218219) oxides, which are important ligands and materials.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Arylboronic Acid | Product | Yield (%) |

| 4-Tolylboronic acid | [4-(4-Tolyl)phenyl]diphenylphosphine oxide | 90 |

Data sourced from a study on palladium-catalyzed coupling reactions. sigmaaldrich.com

Beyond cross-coupling, the bromine atom can be engaged in other transformations to create diverse functional groups. One notable method involves the quaternization of tertiary phosphines with aryl bromides, such as 1,4-dibromobenzene (B42075), to form phosphonium (B103445) salts, which can then be converted to phosphine oxides. For example, the reaction of a phosphine with 1,4-dibromobenzene can yield a (4-bromophenyl)phosphonium salt. beilstein-journals.org This intermediate can then undergo further reactions, like the Wittig reaction, to produce the corresponding phosphine oxide. beilstein-journals.org This multi-step process allows for the introduction of the diphenylphosphine (B32561) oxide moiety onto an aromatic ring, starting from a simple di-halogenated arene.

Application in Phosphorylation Reactions

The term "phosphorylation" in this context refers to the introduction of a phosphoryl group (P=O) into an organic molecule. This compound is utilized as a key reagent to construct complex molecules containing the diphenylphosphinoyl group attached to various scaffolds.

This compound is instrumental in the synthesis of phosphorylated heterocycles, acting as a core building block. While direct phosphorylation of a heterocycle with this specific reagent is not the common pathway, it serves as a crucial precursor in multi-step syntheses. A general and powerful strategy involves the palladium-catalyzed P-C coupling of a bromo-substituted heterocycle with a phosphine oxide source like diphenylphosphine oxide.

Alternatively, this compound can be coupled with a heterocyclic partner. For example, it can undergo a Suzuki coupling with a boronic acid derivative of a heterocycle to form a heterocycle-substituted triphenylphosphine oxide. This approach leverages the reactivity of the C-Br bond to attach the entire diphenylphosphinoylphenyl group to a heterocyclic core, effectively achieving the "phosphorylation" of the target structure with a large, functionalized group. This method is applicable to a range of heterocycles, provided their corresponding boronic acids are available.

A direct and efficient method for the synthesis of 3-(phosphoryl)methylindoles involves the reaction of indolyl-containing quaternary phosphonium salts with phosphine oxides. In this context, diphenylphosphine oxide can react with a ((4-bromophenyl)(1-methyl-1H-indol-3-yl)methyl)phosphonium salt to yield the corresponding 3-(phosphoryl)methylindole.

A notable synthesis produces ((4-Bromophenyl)(1-methyl-1H-indol-3-yl)methyl)diphenylphosphine oxide. This reaction proceeds under mild, catalyst-free conditions, typically by heating the phosphonium salt and diphenylphosphine oxide in a solvent like acetonitrile. This process demonstrates excellent functional group tolerance, with halogenated phenyl rings being well-suited for the reaction.

Table 2: Synthesis of a Phosphorylated Indole Derivative

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| ((4-Bromophenyl)(1-methyl-1H-indol-3-yl)methyl)triphenylphosphonium salt | Diphenylphosphine oxide | ((4-Bromophenyl)(1-methyl-1H-indol-3-yl)methyl)diphenylphosphine oxide | 67 |

Data sourced from a study on the synthesis of 3-(phosphoryl)methylindoles.

Utilization in Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs) and cascade transformations are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation from three or more reactants. While these reactions are of great importance in organic synthesis, the specific use of this compound as a reactant in such processes is not extensively documented in the reviewed scientific literature. The field of MCRs is vast, with many focusing on the assembly of heterocyclic systems, but the incorporation of this particular organophosphorus compound as a key building block in a one-pot, multi-component fashion appears to be a niche or underexplored area.

Precursor for Aryldiphenylphosphine by Reduction

This compound serves as a stable and readily available precursor for the synthesis of (4-bromophenyl)diphenylphosphine. The conversion is achieved through the reduction of the phosphine oxide, a common and essential transformation in organophosphorus chemistry. The strong phosphorus-oxygen double bond (P=O) requires potent reducing agents or activation strategies to facilitate its removal and restore the trivalent phosphine. Various methodologies have been developed for this deoxygenation, ranging from classical metal hydrides to more modern, milder, and chemoselective silane-based systems.

The choice of reducing agent is critical and often depends on the presence of other functional groups within the molecule. For a substrate like this compound, the key challenge is to reduce the P=O group without affecting the carbon-bromine bond.

Detailed Research Findings

Research into the reduction of tertiary phosphine oxides has yielded several reliable methods. A prevalent and highly effective approach involves the use of silanes, particularly trichlorosilane (B8805176) (HSiCl₃), often in the presence of a tertiary amine base such as triethylamine (B128534) (NEt₃) or pyridine. This system is known for its efficacy in reducing a wide range of phosphine oxides, including various substituted triarylphosphine oxides. The reaction typically proceeds by activation of the phosphine oxide by the silane (B1218182), followed by nucleophilic attack of a hydride equivalent.

Another well-established, though more reactive, reducing agent is lithium aluminum hydride (LiAlH₄). nih.gov This powerful hydride donor readily reduces phosphine oxides. nih.gov However, its high reactivity necessitates careful handling and anhydrous conditions.

More recent advancements have focused on developing milder, metal-free reduction protocols. One such method employs a combination of oxalyl chloride as an activating agent and hexachlorodisilane (B81481) (Si₂Cl₆) as the reducing agent, which proceeds cleanly under ambient conditions. nih.gov Another innovative, cost-effective, and environmentally friendly approach uses phosphonic acid (H₃PO₃) in combination with iodine under solvent-free conditions to deoxygenate phosphine oxides in good yields.

The following table summarizes common reduction conditions reported for triarylphosphine oxides, which are applicable to the deoxygenation of this compound.

Reduction of Triarylphosphine Oxides

This table presents various methods for the reduction of triphenylphosphine oxide, a close structural analog of this compound, illustrating common reagents and conditions applicable to this transformation.

| Reagent System | Solvent | Temperature | Time | Yield (%) |

| HSiCl₃ / Triethylamine | Benzene | Reflux | 3 h | 91 |

| HSiCl₃ / Pyridine | Toluene | Reflux | 8 h | - |

| Oxalyl Chloride / Si₂Cl₆ | Dichloromethane | Room Temp. | Instant | >99 nih.gov |

| Phosphonic Acid / I₂ | Solvent-free | 150 °C | 3 h | 91 |

| LiAlH₄ | THF | Room Temp. | 6 h | - acs.org |

Catalytic Applications of 4 Bromophenyl Diphenylphosphine Oxide and Its Derivatives

As a Ligand in Transition Metal-Catalyzed Processes

Phosphine (B1218219) oxides, including (4-Bromophenyl)diphenylphosphine (B1581179) oxide, are recognized for their role as ancillary ligands in transition metal catalysis. While not as common as their tertiary phosphine counterparts, phosphine oxides can act as stabilizing ligands for metal catalysts, particularly in palladium-catalyzed cross-coupling reactions. nih.gov Their coordination to the metal center is generally considered to be weaker than that of phosphines, which can be advantageous in preventing catalyst deactivation and precipitation. nih.gov

The design of phosphine oxide-based ligands is a strategic area of research aimed at developing robust and efficient catalytic systems. The general structure of an arylphosphine oxide, such as (4-Bromophenyl)diphenylphosphine oxide, offers several points for modification to fine-tune its steric and electronic properties. The substituents on the phosphorus atom and the aryl rings can be altered to influence the ligand's coordination behavior and, consequently, the catalytic activity and selectivity of the metal complex. nih.gov

Secondary phosphine oxides (SPOs) represent a particularly interesting class of pre-ligands. They exist in equilibrium with their trivalent phosphinous acid tautomer, which can coordinate to a metal center. acs.org This tautomerism allows SPOs to act as versatile ligands in various catalytic transformations. While this compound is a tertiary phosphine oxide, the principles of ligand design derived from SPOs and other phosphine oxides are relevant to understanding its potential catalytic applications. The development of ligands with specific electronic and steric properties is crucial for optimizing catalytic performance in reactions like Suzuki-Miyaura and Heck couplings.

The electronic and steric properties of phosphine oxide ligands play a significant role in the outcome of homogeneous catalytic reactions. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, the ligand influences key steps of the catalytic cycle, including oxidative addition and reductive elimination. researchgate.net

While specific studies detailing the use of this compound as a primary ligand are not extensively documented in publicly available literature, the behavior of its derivatives provides insight into its potential effects. For instance, in the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids, the reaction conditions, including the palladium source and base, were optimized to achieve good yields, highlighting the sensitivity of the catalytic system to its components. mdpi.com

The following table presents representative data from the Suzuki-Miyaura coupling of a derivative of the title compound, illustrating the types of transformations where such ligands could be influential.

| Arylboronic Acid | Product | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | K3PO4 | 1,4-Dioxane (B91453) | 60 |

| 3,5-Dimethylphenylboronic acid | 4,6-dichloro-5-(3',5'-dimethyl-[1,1'-biphenyl]-4-yl)pyrimidine | Cs2CO3 | Toluene | 80 |

| 4-Methoxyphenylboronic acid | 4,6-dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine | K3PO4 | 1,4-Dioxane | 60 |

| 3,4-Dichlorophenylboronic acid | 4,6-dichloro-5-(3',4'-dichloro-[1,1'-biphenyl]-4-yl)pyrimidine | K3PO4 | 1,4-Dioxane | 30 |

In the context of the Heck reaction, phosphine oxide ligands can stabilize palladium nanoparticles, preventing their agglomeration and maintaining catalytic activity. The general mechanism of the Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of an alkene and subsequent β-hydride elimination. researchgate.net The nature of the ligand can influence the efficiency of these steps.

As an Organocatalyst in Organic Transformations

While the direct use of this compound as an organocatalyst is not extensively reported, its structure makes it a valuable precursor for the synthesis of more complex chiral organocatalysts. The field of organocatalysis has seen a surge in the development of chiral phosphine-based catalysts for a variety of asymmetric transformations. nih.gov

P-chiral phosphinothioureas are a class of bifunctional organocatalysts that combine a Lewis basic phosphine moiety with a hydrogen-bonding thiourea (B124793) group. These catalysts have been successfully applied in asymmetric reactions. researchgate.net The synthesis of such catalysts often starts from chiral phosphine precursors. While direct derivatization of this compound into a P-chiral phosphinothiourea is not a commonly cited route, the bromo-functionality provides a synthetic handle for transformations that could lead to such structures. The development of synthetic routes to chiral phosphine oxides is an active area of research, as these compounds are key intermediates for a variety of chiral phosphorus ligands and organocatalysts. rsc.orgrsc.org

The synthesis of P(O)-chiral phosphine oxide-phosphine organocatalysts represents another avenue where derivatives of this compound could be employed. These bifunctional catalysts contain both a chiral phosphine oxide and a phosphine moiety, offering unique catalytic properties. The synthesis of P-chiral phosphine oxides is a critical step in accessing these organocatalysts. rsc.org Various methods have been developed for the asymmetric synthesis of P-chiral phosphine oxides, which can then be further functionalized. acs.orgdntb.gov.ua The presence of the bromo-group on the phenyl ring of this compound could potentially be utilized in cross-coupling reactions to introduce the second phosphine group, leading to the desired bifunctional structure after resolution or asymmetric synthesis to install the P-chirality.

Applications in Materials Science

Optoelectronic Materials

The diphenylphosphine (B32561) oxide moiety is particularly valued in optoelectronics for its high thermal stability, excellent electron-transporting capabilities, and high triplet energy. These characteristics make it an ideal component for various materials used in electronic devices.

(4-Bromophenyl)diphenylphosphine (B1581179) oxide is a key intermediate in the synthesis of materials for high-performance Organic Light-Emitting Diodes (OLEDs). lookchem.comchemicalbook.com The diphenylphosphine oxide (DPPO) group is a strong electron acceptor and possesses a high triplet energy level, which is critical for developing efficient host materials for both phosphorescent OLEDs (PhOLEDs) and those based on thermally activated delayed fluorescence (TADF). researcher.lifersc.orgresearchgate.net

In PhOLEDs and TADF-based devices, triplet excitons, which constitute 75% of the excitons formed under electrical excitation, must be effectively managed to achieve high internal quantum efficiency. beilstein-journals.orgresearchgate.net Host materials incorporating the DPPO group can prevent reverse energy transfer from the high-energy guest emitter molecules back to the host, ensuring that the excitons are efficiently converted into light. rsc.org The bromine atom on the (4-Bromophenyl)diphenylphosphine oxide molecule provides a reactive site, allowing it to be incorporated into larger molecular structures, such as polymers or the backbone of complex host materials or emitters, through various cross-coupling reactions. acs.org

For instance, phosphine (B1218219) oxide derivatives are used to construct host materials that facilitate efficient energy transfer and balanced charge transport within the emitting layer of an OLED. rsc.org Materials derived from this compound can be used in exciplex-forming co-host systems, which leverage thermally activated delayed fluorescence to boost device efficiency and reduce efficiency roll-off at high brightness. mdpi.com The DPPO group helps to tune the frontier molecular orbital energies and improve the thermal stability of the final OLED material. rsc.org

| Parameter | Value | Significance |

|---|---|---|

| Max. External Quantum Efficiency (EQE) | 32.4% | Indicates very high efficiency in converting electrons to photons. researchgate.net |

| Emitting Color | Narrowband Green | High color purity is crucial for display applications. researchgate.net |

| Full Width at Half Maximum (FWHM) | 26 nm | A small FWHM value signifies a highly pure, monochromatic emission. researchgate.net |

| Emitter Type | Multi-resonance TADF | Advanced emitter design that enables high efficiency and color purity. researchgate.net |

This compound is classified as a fundamental building block for the synthesis of small molecule semiconductors and other functional electronic materials. tcichemicals.com Its utility stems from its bifunctional nature: the diphenylphosphine oxide group provides desired electronic properties, while the bromo-substituent acts as a versatile synthetic handle.

The bromine atom can be readily converted or substituted through a variety of powerful chemical reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the precise and controlled incorporation of the electron-withdrawing diphenylphosphorylphenyl unit into larger, conjugated systems. These larger systems are the basis for organic semiconductors used in organic field-effect transistors (OFETs) and other electronic devices. The introduction of the phosphine oxide group can significantly influence the final material's charge transport characteristics, energy levels, and stability. rsc.org

Design and Synthesis of Materials with Specific Properties

The strategic use of this compound as a precursor allows for the rational design and synthesis of novel organic compounds with highly specific and targeted properties. Researchers can modify the molecule to create derivatives for a range of applications beyond optoelectronics.

For example, the core structure of this compound serves as a starting point for creating complex heterocyclic molecules. In one study, 2-(4-Bromophenyl)quinoline-4-carboxylic acid was synthesized using 4-bromoacetophenone, a related bromo-phenyl compound, demonstrating how the bromophenyl moiety is used to construct quinoline-based structures. nih.gov These structures were further elaborated into a series of derivatives designed to act as microbial DNA-gyrase inhibitors. nih.gov The specific placement of the bromophenyl group was crucial to the design of the final active compounds.

In a similar vein, researchers have designed and synthesized novel quinoline-oxadiazole derivatives starting from a 2-(4-bromophenyl)quinoline (B1270115) core. rsc.org These complex molecules were developed as dual anticancer and antimicrobial agents, with their activity targeted against the EGFR protein and microbial DNA gyrase. rsc.org The synthesis of these targeted agents highlights the role of the bromophenyl precursor in the foundational design of new functional materials.

| Compound | Target | Measured Activity (IC₅₀) | Reference (Ciprofloxacin) IC₅₀ |

|---|---|---|---|

| Compound 10 (quinoline derivative) | S. aureus DNA Gyrase | 8.45 µM | 3.80 µM nih.gov |

| Compound 6b (quinoline derivative) | S. aureus DNA Gyrase | 33.64 µM | 3.80 µM nih.gov |

Advanced Research Directions

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like (4-Bromophenyl)diphenylphosphine (B1581179) oxide at an electronic level. These theoretical studies offer insights that are often difficult to obtain through experimental methods alone.

Theoretical calculations, particularly Density Functional Theory (DFT), are employed to model complex chemical processes. ippi.ac.ir For phosphine (B1218219) oxide-catalyzed reactions, such as the water-crosslinking in silane-grafted polyolefins, computational models can elucidate the reaction mechanism. ippi.ac.ir By building conformations of reaction intermediates and minimizing their energy with DFT calculations, researchers can understand the step-by-step pathway of reactions like hydrolysis and condensation. ippi.ac.ir These models help in visualizing the transition states and understanding the energetic barriers involved, providing a mechanistic insight into the catalytic active sites in phosphoryl compounds. ippi.ac.ir

Computational studies are crucial for predicting the reactivity and selectivity of phosphine oxides. DFT calculations can determine the electron density at key functional groups, such as the phosphoryl (P=O) unit. ippi.ac.ir Studies have shown a strong correlation between the calculated Mulliken atomic charge at the oxygen of the P=O unit and the catalytic activities of phosphoryl compounds. ippi.ac.ir This predictive capability allows researchers to understand why certain phosphine oxides are more effective catalysts than others. ippi.ac.ir For instance, the high catalytic activity of phosphine oxides compared to phosphine (PR3) in certain systems is attributed to the P=O unit's ability to form hydrogen bonds and activate other molecules, a phenomenon that can be predicted and quantified through computational analysis. ippi.ac.ir

Development of Novel Derivatives with Enhanced Reactivity or Specific Functions

A significant area of research focuses on synthesizing new derivatives of phosphine oxides to create molecules with enhanced properties or specific biological and material science applications.

Researchers have successfully synthesized novel hybrid molecules that combine a phosphine oxide group with an indenoquinoline scaffold. mdpi.comnih.gov One method involves a two-step Povarov-type [4+2]-cycloaddition reaction. mdpi.comresearchgate.net This process reacts phosphorated aldimines with indene (B144670) using a Lewis acid catalyst like BF₃·Et₂O. mdpi.comnih.gov A subsequent oxidation step can then convert a methylene (B1212753) group in the structure to form the corresponding indeno[2,1-c]quinolin-7-one phosphine oxides. mdpi.comresearchgate.net Alternatively, a multicomponent reaction (MCR) protocol can be used, where phosphine oxide aniline, an aromatic aldehyde, and indene are reacted together in the presence of a Lewis acid. mdpi.com These synthetic strategies have led to the creation of various diphenyl(tetrahydro-5H-indeno[2,1-c]quinolin-2-yl)phosphine oxides and diphenyl(7H-indeno[2,1-c]quinolin-2-yl)phosphine oxides. mdpi.com

Table 1: Synthesis of Diphenyl(tetrahydro-5H-indeno[2,1-c]quinolin-2-yl)phosphine oxide Derivatives

| Compound | Route | Ar Group | R Group | Isolated Yield (%) |

|---|---|---|---|---|

| 8a | A | C₆H₅ | H | 55 |

| 8a | B | C₆H₅ | H | 60 |

| 8b | A | p-CF₃C₆H₄ | H | 62 |

| 8b | B | p-CF₃C₆H₄ | H | 65 |

| 8c | A | C₆H₅ | OMe | 45 |

| 8c | B | C₆H₅ | OMe | 53 |

| 8d | A | p-CF₃C₆H₄ | OMe | 50 |

| 8d | B | p-CF₃C₆H₄ | OMe | 55 |

Data sourced from MDPI study on phosphine oxide indenoquinoline derivatives. mdpi.com

Structure-activity relationship (SAR) studies are essential for optimizing the function of these new derivatives. For the synthesized phosphine oxide indenoquinoline derivatives, biological evaluation revealed clear SAR trends. mdpi.com In the diphenyl endo-tetrahydro-5H-indeno[2,1-c]quinolin-2-ylphosphine oxides series, derivatives with an electron-withdrawing group (R) showed increased biological activity as topoisomerase I inhibitors. mdpi.com Conversely, for the diphenyl(7H-indeno[2,1-c]quinolin-2-yl)phosphine oxides series, a methoxy (B1213986) group (an electron-donating group) at the R position resulted in higher activity. mdpi.com Furthermore, across multiple derivative series, the presence of a trifluoromethyl group on the aryl substituent (Ar = p-CF₃C₆H₄) was found to considerably increase topoisomerase I inhibition. mdpi.com These findings provide a promising foundation for the future development of biologically active indenoquinolinylphosphine oxides. mdpi.com

Table 2: Structure-Activity Relationship (SAR) Summary for Indenoquinoline Derivatives

| Derivative Series | Favorable Substituent (R Group) for Activity | Favorable Substituent (Ar Group) for Activity | Observed Effect |

|---|---|---|---|

| Tetrahydro-indenoquinolines (8) | Electron-withdrawing group | p-CF₃C₆H₄ | Increased biological activity |

| Indenoquinolines (9) | Methoxy group (OMe) | p-CF₃C₆H₄ | Higher activity |

Based on findings from biological evaluation of synthesized derivatives. mdpi.com

Exploration of Sustainable and Green Synthesis Methods

Modern chemistry emphasizes the development of synthesis methods that are not only efficient but also environmentally benign. Research into the synthesis of phosphine oxides has led to greener and safer protocols. One such advancement is the use of chlorosilanes to mediate the direct coupling of hydrogen phosphine oxides with acyl chlorides. organic-chemistry.org This method is considered more sustainable because it avoids the use of oxidants and prevents the generation of volatile haloalkane byproducts. organic-chemistry.org Additionally, the use of organocatalysts for reactions involving phosphine oxides is seen as an environmentally benign alternative to traditional organotin catalysts. ippi.ac.ir The development of photocatalytic methods, using visible light to drive P(O)-C(sp²) coupling reactions, further contributes to the portfolio of sustainable synthetic strategies for this class of compounds. organic-chemistry.org

Metal-Free Approaches

Traditional methods for forming the crucial carbon-phosphorus (C-P) bond often rely on transition-metal catalysts. semanticscholar.orgnih.gov While effective, these metals can be costly, toxic, and may leave trace impurities in the final product, which is a significant concern, particularly for applications in electronics or medicinal chemistry. rsc.orgresearchgate.net Consequently, there is a growing preference in both academic and industrial research for metal-free organic transformations, which offer lower operational costs, fewer synthetic steps, and reduced risk of metal contamination. rsc.orgresearchgate.net

A notable advancement in this area is a two-step, metal-free method for the synthesis of aryldiphenylphosphine oxides from tertiary diphenylphosphines and aryl bromides. semanticscholar.org This approach circumvents the need for transition metals. The process involves two key stages:

Quaternization: A tertiary diphenylphosphine (B32561), such as benzyldiphenylphosphine (B1330785), reacts with an aryl bromide like 1,4-dibromobenzene (B42075). This step forms a quaternary phosphonium (B103445) salt. In some cases, this quaternization can proceed without any metal catalyst. semanticscholar.orgacs.org For example, the reaction of benzyldiphenylphosphine with 1,4-dibromobenzene can produce Benzyl(4-bromophenyl)diphenylphosphonium bromide in a 48% yield. acs.org

Wittig Reaction: The resulting phosphonium salt undergoes a Wittig reaction. In a departure from its classic use to create olefins, this step is employed here to generate the tertiary phosphine oxide. semanticscholar.org This method is particularly effective for synthesizing aryldiphenylphosphine oxides that are difficult to obtain through other means, such as the alkaline hydrolysis of aryltriphenylphosphonium salts, especially when the aryl group is electron-deficient. semanticscholar.org

This quaternization-Wittig sequence represents a significant step towards more environmentally benign and atom-economical syntheses of (4-Bromophenyl)diphenylphosphine oxide and related compounds.

| Reactant 1 | Reactant 2 | Intermediate Product | Intermediate Yield | Final Product | Final Yield |

|---|---|---|---|---|---|

| Benzyldiphenylphosphine | 1,4-Dibromobenzene | Benzyl(4-bromophenyl)diphenylphosphonium Bromide | 48% | This compound | Not specified |

| Methyldiphenylphosphine (B73815) | 1,4-Dibromobenzene | (4-Bromophenyl)(methyl)diphenylphosphonium Bromide | 56% | This compound | Not specified |

Microwave-Assisted Reactions

Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry to accelerate a wide range of reactions. rsc.org Compared to conventional heating methods that rely on external heat sources and slow conductive heating, microwave irradiation heats the reaction mixture directly and uniformly by interacting with polar molecules. mdpi.comnih.gov This technique dramatically reduces reaction times—often from hours to mere minutes—while frequently increasing product yields and minimizing the formation of unwanted byproducts. mdpi.commdpi.com

The application of microwave technology is particularly relevant for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are standard methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgmdpi.com These are precisely the types of reactions often used to synthesize precursors for or the final this compound molecule itself. For instance, microwave irradiation has been successfully used in copper-catalyzed Ullmann-type cross-coupling reactions and palladium-catalyzed Suzuki and Sonogashira couplings. mdpi.com

While specific studies detailing the microwave-assisted synthesis of this compound are not prevalent, the principles are well-established for analogous transformations. For example, in Suzuki cross-coupling reactions, microwave heating has been shown to drive reactions to completion in minutes with high yields, even with reduced catalyst loading. umich.edu A Pd/CuO catalyzed Suzuki cross-coupling reaction under microwave irradiation has been reported, showcasing the efficiency of this method. mdpi.com Similarly, Sonogashira cross-coupling reactions between aryl halides and alkynes have been optimized under microwave conditions, achieving high yields in as little as 5 minutes at 120 °C. mdpi.com These examples strongly suggest that microwave-assisted protocols could be highly effective for the synthesis of this compound, offering a faster and more efficient alternative to conventional heating.

| Reaction Type | Heating Method | Reaction Time | Yield |

|---|---|---|---|

| One-pot multicomponent synthesis of 3,4-dihydro-2H-benzo[b] rsc.orgmdpi.comoxazines | Conventional | Hours | Moderate |

| Microwave | 3-5 minutes | Improved |

Conclusion and Future Outlook

Summary of Current Research Landscape

(4-Bromophenyl)diphenylphosphine (B1581179) oxide is a tetracoordinate, pentavalent organophosphorus compound that has garnered significant attention in various fields of chemical research. researchgate.net Its utility stems from the unique combination of a diphenylphosphine (B32561) oxide group and a bromine-substituted phenyl ring. The current research landscape is primarily focused on its synthesis, physical and chemical properties, and its diverse applications as a versatile chemical intermediate and building block.

Key physical and chemical properties of (4-Bromophenyl)diphenylphosphine oxide are well-documented. It is a white to almost white solid with a melting point in the range of 153-157°C and a boiling point of approximately 500.9°C at standard pressure. sigmaaldrich.comlabproinc.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C18H14BrOP | labproinc.comamericanelements.com |

| Molecular Weight | 357.18 g/mol | americanelements.com |

| Appearance | White to Almost white solid/powder | labproinc.comtcichemicals.com |

| Melting Point | 153.0-157.0 °C | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 500.9 °C at 760 mmHg | sigmaaldrich.comamericanelements.com |

| Purity | >98.0% (GC) | labproinc.comtcichemicals.com |

| CAS Number | 5525-40-6 | sigmaaldrich.comlabproinc.com |

The synthesis of this compound has been approached through several methods. A prominent route involves the transition metal-catalyzed coupling of diphenylphosphine oxide with aryl halides, a process known as the Hirao reaction. acs.orgresearchgate.net Another established method is a two-step process involving the quaternization of tertiary diphenylphosphines with aryl bromides, followed by a Wittig reaction. acs.orgnih.gov The oxidation of the corresponding phosphine (B1218219), (4-Bromophenyl)diphenylphosphine, also yields the target oxide. acs.org

In the realm of organic synthesis, the compound serves as a crucial precursor. The bromine atom on the phenyl ring allows for further functionalization through various cross-coupling reactions, such as the Suzuki and Heck reactions. liv.ac.uk This enables the synthesis of more complex, functionalized arylphosphine oxides.

A significant area of its application is in materials science, where it functions as a building block for organic semiconductors and as a ligand for creating functional metal complexes. tcichemicals.com In medicinal chemistry, the phosphine oxide group is recognized as a valuable pharmacophore. Its incorporation into molecular frameworks can enhance polarity, solubility, and metabolic stability, making it a target for the design of new bioactive compounds and therapeutic agents. bldpharm.com For instance, research has shown its utility in synthesizing structurally diverse and potentially bioactive 3-(phosphoryl)methylindoles. acs.org

Emerging Trends and Unaddressed Challenges in this compound Research

The research trajectory for this compound is moving towards more sophisticated applications and greener synthetic methodologies. An emerging trend is the development of more efficient, additive-free, and catalyst-free synthetic protocols. For example, recent studies have demonstrated straightforward methods for creating C-P(O) bonds using this compound and its derivatives, which simplifies the synthesis of complex molecules like 3-(phosphoryl)methylindoles. acs.org

Another developing area is its use in the design of advanced materials. Its role as a precursor to functionalized ligands is being explored for the development of novel catalysts with enhanced activity and selectivity in reactions like palladium-catalyzed couplings. liv.ac.ukresearchgate.net The unique electronic properties conferred by the phosphine oxide and bromo-phenyl groups make it a candidate for incorporation into new optoelectronic materials. nih.gov

Despite progress, several challenges remain. One significant challenge is the need for more sustainable and atom-economical synthetic routes. While methods like the Hirao and Wittig reactions are effective, they can involve transition metal catalysts and stoichiometric byproducts. acs.orgresearchgate.netwikiwand.com Developing catalytic systems with higher turnover numbers and milder reaction conditions is an ongoing pursuit.

Furthermore, while the potential of phosphine oxides in medicinal chemistry is acknowledged, the full scope of this compound's utility in drug discovery is yet to be realized. bldpharm.com A deeper investigation into its structure-activity relationships when incorporated into various molecular scaffolds is needed. Exploring its derivatives for a wider range of biological targets represents a significant, unaddressed area of research. The challenge lies in designing derivatives with specific biological activities while maintaining favorable pharmacokinetic properties.

Potential for Translational Research and Industrial Applications

The characteristics of this compound position it favorably for translational research and industrial applications. The broader class of phosphine oxides has established industrial uses, including as metal extractants and flame retardants, which provides a precedent for potential large-scale applications. researchgate.nettandfonline.com

In the chemical industry, this compound is a valuable intermediate. Its ability to undergo further functionalization makes it a key starting material for producing a variety of specialty chemicals, including complex ligands for catalysis. liv.ac.uk The development of efficient catalytic processes using ligands derived from this compound could have a significant economic impact by improving the efficiency of manufacturing pharmaceuticals, agrochemicals, and other fine chemicals.

The electronics industry stands to benefit from research into this compound. As a building block for organic semiconductors, it could be used in the development of next-generation electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). tcichemicals.comnih.gov Its incorporation can influence the thermal stability and electronic properties of these materials. acs.org

In the pharmaceutical sector, the potential is substantial. The phosphine oxide moiety is increasingly recognized for its ability to improve the drug-like properties of molecules. bldpharm.com this compound serves as a versatile scaffold for creating libraries of new compounds for high-throughput screening. Its derivatives could lead to the discovery of new therapeutic agents for a range of diseases. The synthesis of compounds like the human mast cell chymase inhibitor highlights the potential for developing potent and selective drugs. acs.org The transition from laboratory-scale synthesis to industrial production of such complex, phosphorus-containing active pharmaceutical ingredients will be a key step in realizing this potential.

Q & A

Q. How is (4-Bromophenyl)diphenylphosphine oxide synthesized, and what are the critical reaction conditions to ensure high yield and purity?

Methodological Answer: The synthesis typically involves functionalizing diphenylphosphine oxide with a bromophenyl group. A common approach, analogous to the synthesis of (4-azidophenyl)diphenylphosphine oxide (), involves:

Nitration/Halogenation: Reacting (4-aminophenyl)diphenylphosphine oxide with NaNO₂ and HBr under controlled temperatures (0–5°C) to form a diazonium intermediate.

Substitution: Introducing bromide ions (e.g., using NaBr or CuBr) to replace the diazo group, yielding the brominated product.

Critical conditions include maintaining low temperatures to prevent side reactions, rigorous exclusion of moisture, and purification via column chromatography or recrystallization. Similar multi-step protocols for chloromethyl derivatives emphasize the importance of anhydrous conditions and inert atmospheres ().

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR are critical. The ³¹P NMR signal for the phosphorus nucleus typically appears near 20–30 ppm, while the bromophenyl group’s aromatic protons are observed as distinct splitting patterns in ¹H NMR ().

- X-ray Crystallography: Resolves molecular geometry, bond angles, and confirms the bromine substitution pattern (as seen in γ-hydroxyphosphine oxide derivatives, ).

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., molecular ion peak for C₁₈H₁₃BrOP).

- Elemental Analysis: Confirms stoichiometry of C, H, and Br.

Advanced Research Questions

Q. How does this compound participate in deuterium labeling studies, and what mechanistic insights does it provide?

Methodological Answer: In deuterium labeling experiments (), the compound acts as a hydrogen/deuterium (H/D) exchange agent. For example:

- Reaction Setup: Substituting HCO₂Na with DCO₂Na in the presence of diphenylphosphine oxide derivatives facilitates deuterium incorporation into alkenes or aromatic systems.

- Mechanistic Role: The phosphine oxide’s P=O group stabilizes transition states via hydrogen bonding, directing regioselective H/D exchange. Kinetic isotope effects (KIEs) and ²H NMR track deuterium distribution, revealing reaction pathways.

- Validation: Comparative studies with/without the bromophenyl group assess electronic effects on H/D exchange efficiency.

Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Calculations: Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the electron-withdrawing bromophenyl group lowers LUMO energy, enhancing electrophilic reactivity ().

- Charge Distribution Analysis: Natural Bond Orbital (NBO) analysis quantifies charge transfer between phosphorus, oxygen, and the bromophenyl moiety.

- Reaction Pathway Modeling: Simulate intermediates in catalytic cycles (e.g., copper-catalyzed reactions, ) to identify rate-determining steps.

Q. What mechanistic role does this compound play in copper-catalyzed hydrophosphorylation reactions?

Methodological Answer: In copper-catalyzed reactions ( ):

Coordination: The phosphine oxide binds to Cu(I), forming a complex that activates terminal alkynes.

Deprotonation: A base abstracts the hydroxyl proton, generating a nucleophilic phosphide intermediate.

Alkyne Insertion: The activated alkyne undergoes regioselective insertion into the P–H bond, stabilized by the bromophenyl group’s electronic effects.

Protonation/Product Release: Acidic workup yields E-alkenylphosphonates. Mechanistic validation includes kinetic studies, isotopic labeling, and EXAFS analysis of copper coordination spheres.

Q. How does the bromophenyl substituent influence the photophysical properties of diphenylphosphine oxide derivatives in materials science?

Methodological Answer:

- Enhanced Stability: The bromine atom increases molecular weight and polarizability, improving thermal stability (e.g., TGA analysis in ).

- Electronic Tuning: UV-Vis and fluorescence spectroscopy reveal redshifted absorption/emission bands due to bromine’s heavy atom effect, enhancing intersystem crossing for triplet-state applications (e.g., OLEDs).

- Comparative Studies: Analogues like (4-azidophenyl)- or (4-hydroxyphenyl)-derivatives () show weaker π-conjugation, underscoring the bromophenyl group’s unique role in charge transport ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.